molecular formula C5H2Br2N4 B071965 2,6-dibromo-7H-purine CAS No. 1196-41-4

2,6-dibromo-7H-purine

Cat. No.: B071965
CAS No.: 1196-41-4
M. Wt: 277.9 g/mol
InChI Key: YPFDNCJJFMAZPJ-UHFFFAOYSA-N
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Description

2,6-Dibromo-7H-purine is a brominated derivative of purine, a heterocyclic aromatic organic compound It is characterized by the presence of two bromine atoms at the 2nd and 6th positions of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-7H-purine typically involves the bromination of purine. One common method is the direct bromination of purine using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 6th positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where purine is reacted with bromine in a solvent system. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-7H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2,6-diazido-7H-purine.

Scientific Research Applications

2,6-Dibromo-7H-purine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

    2,6-Dichloropurine: Similar in structure but with chlorine atoms instead of bromine.

    2,6-Difluoropurine: Contains fluorine atoms at the 2nd and 6th positions.

    2,6-Diiodopurine: Iodine atoms replace the bromine atoms.

Uniqueness: 2,6-Dibromo-7H-purine is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence its reactivity and interactions with other molecules, making it distinct from its chlorinated, fluorinated, or iodinated counterparts.

Properties

IUPAC Name

2,6-dibromo-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFDNCJJFMAZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152519
Record name 2,6-Dibromo-1H-purine
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Molecular Weight

277.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-41-4
Record name 2,6-Dibromo-9H-purine
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Record name 2,6-Dibromo-1H-purine
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Record name 2,6-DIBROMO-1H-PURINE
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